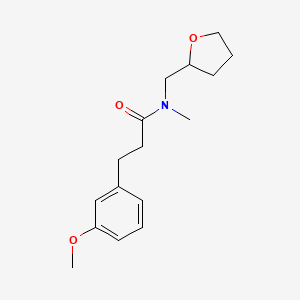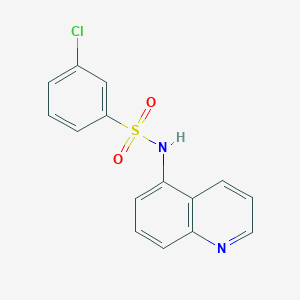
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide, also known as BZML, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BZML is a small molecule that belongs to the family of sulfonamides and has a molecular weight of 384.44 g/mol.
作用機序
The mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various cancer cells and plays a crucial role in the acidification of the tumor microenvironment, leading to the survival and growth of cancer cells. N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide inhibits the activity of CA IX, leading to the acidification of the tumor microenvironment and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been shown to have significant biochemical and physiological effects in various scientific research studies. N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been shown to induce apoptosis in cancer cells, leading to the death of cancer cells. N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has also been studied for its anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been shown to inhibit the growth of various cancer cells, making it a promising therapeutic agent in cancer treatment.
実験室実験の利点と制限
One of the significant advantages of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is its potential therapeutic properties in cancer treatment. N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. However, the synthesis method of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is complex and requires expertise in organic chemistry. Furthermore, the mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is not fully understood, and further research is needed to elucidate its mechanism of action fully.
将来の方向性
There are several future directions for the scientific research of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide. One of the significant future directions is the investigation of the mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide. Further research is needed to understand the molecular targets of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide and its mechanism of action fully. Another future direction is the optimization of the synthesis method of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide to make it more efficient and cost-effective. Furthermore, the potential therapeutic properties of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide in the treatment of inflammatory diseases need to be investigated further. Finally, the in vivo efficacy and toxicity of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide need to be studied in preclinical and clinical trials to determine its potential as a therapeutic agent in cancer treatment.
Conclusion:
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been studied for its potential as a therapeutic agent in cancer treatment, anti-inflammatory, and anti-oxidant properties. The mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide involves the inhibition of carbonic anhydrase IX, leading to the acidification of the tumor microenvironment and inducing apoptosis in cancer cells. Further research is needed to elucidate the mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide fully and determine its potential as a therapeutic agent in cancer treatment.
合成法
The synthesis of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide involves a multistep reaction that starts with the condensation of 2-aminobenzoxazole with indole-5-carboxaldehyde to form an intermediate product. The intermediate product is then treated with sulfonamide and oxidizing agents to obtain the final product, N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide. The synthesis method of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is complex and requires expertise in organic chemistry.
科学的研究の応用
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has been studied for its potential therapeutic properties in various scientific research studies. One of the significant applications of N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide is in the field of cancer research. Studies have shown that N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has cytotoxic effects on cancer cells and can induce apoptosis, leading to the death of cancer cells. N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide has also been studied for its anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c20-15-8-10-7-11(5-6-12(10)18-15)24(21,22)17-9-16-19-13-3-1-2-4-14(13)23-16/h1-7,17H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWVKTXTOJAODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NCC3=NC4=CC=CC=C4O3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzoxazol-2-ylmethyl)-2-oxo-1,3-dihydroindole-5-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



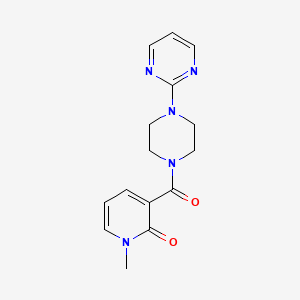
![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)
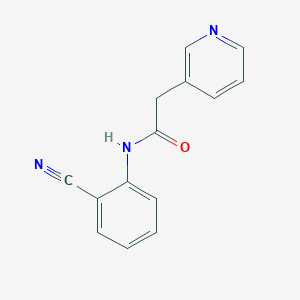
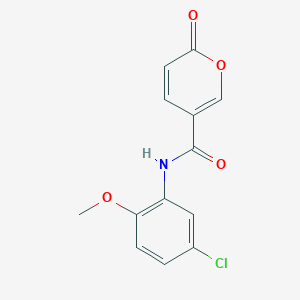
![N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide](/img/structure/B6638934.png)
![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)
![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)


![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)
